N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a 4-acetylbenzamide core substituted with two distinct nitrogen-bound groups: a 4,6-dimethylbenzo[d]thiazol-2-yl moiety and a 2-(1H-pyrazol-1-yl)ethyl chain. The 4,6-dimethylbenzo[d]thiazole substituent contributes aromatic and heterocyclic characteristics, while the pyrazole-containing ethyl chain may enhance hydrogen-bonding capacity and solubility. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where benzamide derivatives are known to act as inhibitors or modulators .
Properties
IUPAC Name |
4-acetyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-13-16(2)21-20(14-15)30-23(25-21)27(12-11-26-10-4-9-24-26)22(29)19-7-5-18(6-8-19)17(3)28/h4-10,13-14H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZBWWYYTYFCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC=C(C=C4)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a pyrazole moiety and a benzo[d]thiazole ring. The structural formula can be represented as:
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:
- Inhibition of mTORC1 : Similar compounds have been shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation. This inhibition can lead to increased autophagy, a process that helps in cellular maintenance and survival under stress conditions .
- Autophagy Modulation : The modulation of autophagy is a critical pathway through which these compounds may exert their anticancer effects. Increased basal autophagy and disrupted autophagic flux under nutrient-replete conditions have been observed, suggesting that these compounds could selectively target cancer cells under metabolic stress .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits antiproliferative activity against various cancer cell lines. For instance:
- MIA PaCa-2 Cells : The compound showed an effective concentration (EC50) of approximately 10 µM, indicating significant activity against pancreatic cancer cells .
- Mechanistic Insights : The compound's ability to disrupt autophagic flux while simultaneously increasing basal autophagy suggests a dual mechanism that could be leveraged for therapeutic purposes.
Table 1: Biological Activity Summary
| Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|
| MIA PaCa-2 | 10 | mTORC1 inhibition; Autophagy modulation |
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
Case Studies
-
Case Study on Pancreatic Cancer :
- In a study examining the effects of this compound on MIA PaCa-2 cells, researchers found that treatment led to significant reductions in cell viability and induced apoptosis. The mechanism was linked to the downregulation of mTOR signaling pathways.
-
Lung Cancer Model :
- In A549 lung cancer cells, the compound exhibited an EC50 value of 15 µM. The study highlighted its ability to induce apoptosis through caspase activation and cell cycle arrest at the G1 phase.
Comparison with Similar Compounds
(a) N-(2-(Dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride
- Structural Differences: Replaces the acetyl group with a methylsulfonyl moiety and substitutes the pyrazole-ethyl chain with a dimethylaminoethyl group.
- The dimethylaminoethyl chain introduces a tertiary amine, enhancing water solubility (especially as a hydrochloride salt) and basicity .
(b) 4-Acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- Structural Differences : Substitutes the pyrazole-ethyl group with a pyridin-3-ylmethyl chain.
- Impact on Properties :
(c) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Differences : Lacks the benzo[d]thiazole and pyrazole groups, featuring a simpler phenethylamine substituent.
- Impact on Properties: The absence of heterocyclic substituents reduces molecular complexity and may decrease target specificity.
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties (Hypothesized) |
|---|---|---|---|---|
| N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide | C24H23N3O2S (estimated) | ~417.5 | 4-Acetyl, 4,6-dimethylbenzo[d]thiazol-2-yl, 2-(1H-pyrazol-1-yl)ethyl | Moderate solubility, potential metabolic oxidation |
| N-(2-(Dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide HCl | C21H26ClN3O3S2 | 468.0 | 4-Methylsulfonyl, dimethylaminoethyl | High solubility (HCl salt), strong electron withdrawal |
| 4-Acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | C24H21N3O2S | 415.5 | 4-Acetyl, pyridin-3-ylmethyl | Enhanced π-π interactions, lower steric hindrance |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | C17H19NO3 | 285.3 | 3,4-Dimethoxyphenethylamine | High lipophilicity, simpler pharmacokinetic profile |
Limitations and Data Gaps
- Missing Data : Experimental values for melting point, solubility, and bioactivity are unavailable in the provided evidence. Computational tools like Multiwfn (for electron density analysis) and SHELX (for crystallography) could fill these gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
